4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

BRD4 bromodomain inhibition Epigenetic reader Structure-activity relationship

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine (CAS 312617-37-1, MFCD01036181, molecular weight 273.21 g/mol) is a heterocyclic small molecule comprising a [1,2,4]triazolo[4,3-b]pyridazine core with a trifluoromethyl substituent at the 3-position and a morpholine ring at the 6-position. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated across multiple therapeutic target classes, including as BRD4 bromodomain inhibitors with micromolar IC50 values , c-Met tyrosine kinase inhibitors , GABA-A receptor ligands , and TNF-alpha activity modulators.

Molecular Formula C10H10F3N5O
Molecular Weight 273.21 g/mol
CAS No. 312617-37-1
Cat. No. B3123766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
CAS312617-37-1
Molecular FormulaC10H10F3N5O
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2
InChIKeyKQCWRNBMVRJYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine (CAS 312617-37-1): Core Scaffold & Procurement Profile


4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine (CAS 312617-37-1, MFCD01036181, molecular weight 273.21 g/mol) is a heterocyclic small molecule comprising a [1,2,4]triazolo[4,3-b]pyridazine core with a trifluoromethyl substituent at the 3-position and a morpholine ring at the 6-position [1]. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated across multiple therapeutic target classes, including as BRD4 bromodomain inhibitors with micromolar IC50 values [2], c-Met tyrosine kinase inhibitors [3], GABA-A receptor ligands [4], and TNF-alpha activity modulators [5]. This specific compound is commercially available from several chemical suppliers, typically at ≥90% purity for research use .

Why 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine Cannot Be Casually Replaced by In-Class Analogs


The [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibits pronounced sensitivity to substituent variation at both the 3-position (R1) and 6-position (R2). In a systematic BRD4 bromodomain inhibitor study, changing the R1 substituent from methyl to trifluoromethyl (as found in the target compound) resulted in measurable IC50 shifts, while introduction of a morpholine or piperidine at R2 yielded divergent inhibitory profiles, with some analogs showing complete loss of activity [1]. Separately, within the GABA-A receptor ligand series, the nature of the 6-position substituent (morpholine vs. substituted phenyl vs. heteroaryl-methoxy) critically determines subunit selectivity (e.g., alpha1 vs. alpha5 preference), affecting the pharmacological outcome [2]. These findings demonstrate that even structurally conservative modifications produce functionally non-equivalent molecules, making generic substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence for 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine vs. Key Comparators


Trifluoromethyl vs. Methyl at 3-Position: Effect on BRD4 BD1 Inhibitory Activity

In a direct SAR study of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 BD1 inhibitors, the substitution of methyl (compound 5) with trifluoromethyl at the R1 position (compound 6) resulted in a measurable change in IC50, though the magnitude was modest. The study reported that 'substitution from methyl to trifluoromethyl at R1 did not much improve the IC50 value (6)' [1]. While the R2 substituent in compound 6 is indole-linked rather than morpholine, this class-level inference establishes that the trifluoromethyl group at the 3-position is tolerated for BRD4 binding and confers distinct electronic properties (sigma-electron withdrawing, −0.43 σp for CF3 vs. −0.17 for CH3) that can be exploited for further optimization. The target compound's morpholine at the 6-position offers a structurally distinct vector compared to the indole-based R2 groups in the published series.

BRD4 bromodomain inhibition Epigenetic reader Structure-activity relationship

Morpholine at 6-Position vs. Substituted Phenyl: Divergent GABA-A Receptor Subtype Pharmacology

The 6-morpholine substitution pattern in the target compound represents a critical pharmacological divergence from the phenyl-substituted [1,2,4]triazolo[4,3-b]pyridazine series. CL-218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) is a well-characterized GABA-A receptor ligand with reported Ki values of 130 nM (alpha1), 1820 nM (alpha2), 1530 nM (alpha3), >10000 nM (alpha4), 490 nM (alpha5), and >10000 nM (alpha6) [1]. In contrast, [1,2,4]triazolo[4,3-b]pyridazine derivatives bearing morpholine or related heterocycles at the 6-position have been described in patent literature as selective ligands for the alpha2 and/or alpha3 GABA-A subunits [2]. While a direct, published head-to-head Ki comparison at identical assay conditions is not available in the public domain, the structural divergence (morpholine as a hydrogen bond acceptor with moderate basicity, pKa ~8.4, vs. a substituted phenyl ring) predicts distinct binding poses and subtype engagement at the benzodiazepine binding site of GABA-A receptors.

GABA-A receptor Subtype selectivity Anxiolytic

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. CL-218872

Computed physicochemical properties reveal a significant divergence between the target compound and its closest marketed analog. 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine has a computed XLogP3-AA of 0.7, molecular weight of 273.21 g/mol, 0 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. In contrast, CL-218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine, MW 279.22, C13H9F3N4) has a higher computed LogP (approximately 2.5–3.0 based on its aromatic phenyl substituent) and only 4 hydrogen bond acceptors [2]. The target compound's lower LogP and greater hydrogen bond acceptor count suggest enhanced aqueous solubility and reduced passive membrane permeability relative to CL-218872, properties that may be advantageous for in vitro assay development where compound aggregation is a concern.

Physicochemical properties LogP Drug-likeness

Scaffold Multiplexing: [1,2,4]Triazolo[4,3-b]pyridazine Core Engages Multiple Therapeutic Targets Beyond BRD4

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been independently validated against at least four distinct therapeutic target classes beyond BRD4: (i) c-Met tyrosine kinase – Novartis patent US20130324526A1 discloses compounds with IC50 values below 1 μM against c-Met [1]; (ii) TNF-alpha signaling – UCB Biopharma patent US2017/0129894 describes derivatives as potent modulators of human TNF-alpha activity [2]; (iii) Rev-Erb nuclear receptors – Genfit patent EP2760866 covers 6-substituted triazolopyridazines as Rev-Erb agonists for circadian and metabolic disorders [3]; and (iv) androgen receptor – patent EP2430024A1 describes [1,2,4]triazolo[4,3-b]pyridazines as AR ligands for prostate cancer [4]. This multi-target engagement profile distinguishes the scaffold from single-target chemotypes. The specific 3-CF3 / 6-morpholine substitution pattern of CAS 312617-37-1 is a privileged combination that has not been exhaustively profiled across all these targets, representing an opportunity for discovery.

Polypharmacology Kinase inhibition TNF-alpha modulation

Optimal Research and Procurement Application Scenarios for 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine


BRD4 Bromodomain Inhibitor Lead Optimization with a Solubility-Enhanced Scaffold

Leveraging the compound's computed low LogP (0.7) and high hydrogen bond acceptor count (8) relative to more lipophilic [1,2,4]triazolo[4,3-b]pyridazine analogs [1], this compound is well-suited as a starting point for BRD4 inhibitor lead optimization where aqueous solubility and reduced non-specific protein binding are critical screening parameters. The 3-CF3 group has been demonstrated to be tolerated in the BRD4 BD1 binding pocket based on SAR from closely related analogs [2]. Researchers can use this compound to explore structure-guided modifications at the morpholine ring while maintaining favorable physicochemical properties, as validated by the co-crystal structures of related [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 at resolutions of 1.4–1.53 Å [2].

GABA-A Receptor Subtype Selectivity Profiling (Alpha2/Alpha3 vs. Alpha1/Alpha5)

The 6-morpholine substitution motif is associated with alpha2/alpha3 GABA-A receptor subtype preference in the patent literature, in contrast to the alpha1/alpha5 preference observed for phenyl-substituted analogs such as CL-218872 (Ki alpha1 = 130 nM, alpha5 = 490 nM) [3][4]. This compound is therefore appropriate for electrophysiological or radioligand binding studies aimed at dissecting the contribution of alpha2/alpha3-containing GABA-A receptors to anxiolytic efficacy versus the alpha1-associated sedative liabilities. Procurement of this specific morpholine analog enables side-by-side pharmacological comparison with CL-218872 under identical assay conditions.

Multi-Target Screening in Oncology and Inflammation Programs

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated activity against c-Met kinase [5], TNF-alpha signaling [6], Rev-Erb nuclear receptors [7], and the androgen receptor [8], in addition to BRD4. This compound can serve as a multi-target probe in parallel screening panels for oncology (c-Met, BRD4, AR) or inflammation (TNF-alpha) programs, reducing the number of distinct chemical scaffolds required for hit identification. Its commercial availability and defined purity (≥90%) facilitate reproducible dose-response experiments across multiple assay platforms without the confounding variable of in-house synthesis variability.

Computational Chemistry and Docking Validation Studies

With a molecular weight of 273.21 g/mol, only 1 rotatable bond, and a well-defined heterocyclic core, this compound is an ideal test case for validating docking algorithms and scoring functions against the [1,2,4]triazolo[4,3-b]pyridazine scaffold [1]. The availability of high-resolution co-crystal structures of BRD4 BD1 with closely related analogs (PDB-deposited, 1.4–1.53 Å resolution) [2] provides a robust structural framework for benchmarking pose prediction accuracy and binding affinity estimation for the 3-CF3/6-morpholine substitution pattern. This application is particularly valuable for computational chemistry groups developing BRD4-focused virtual screening workflows.

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